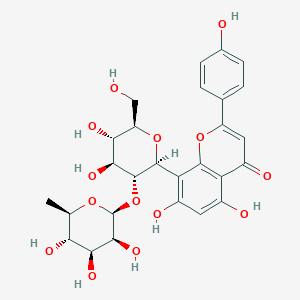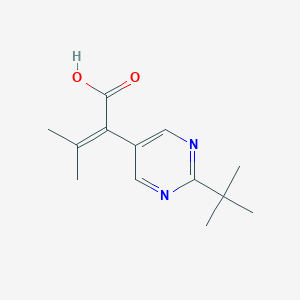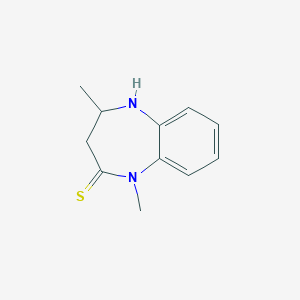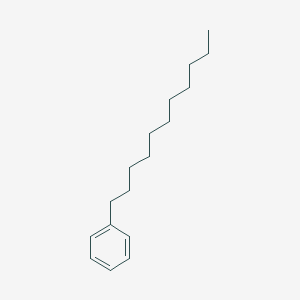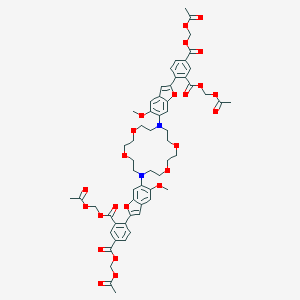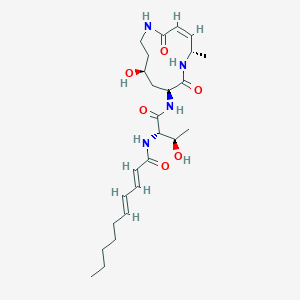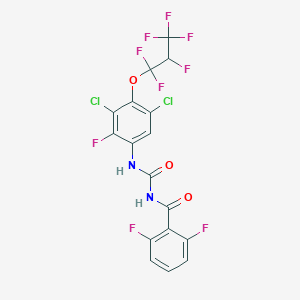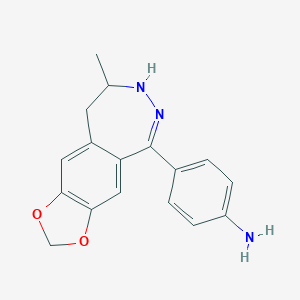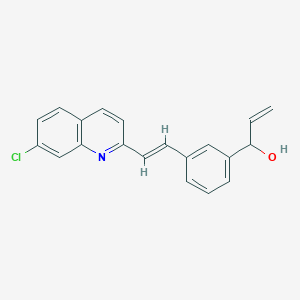
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
説明
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, starting from 3-cyanobenzaldehyde and methyl acetophenone as the initial materials. The synthesis process includes condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, resulting in an overall yield of 47.5%. This methodology aims to lower preparation costs, simplify reaction conditions, increase yield, and make the process more suitable for industrial requirements (Yu Qia, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various techniques, including X-ray diffraction. The absolute stereochemistry of its enantiomers has been determined, providing insights into its molecular configuration and helping to explain its biological activity (J. Gauthier et al., 1990).
Chemical Reactions and Properties
The compound undergoes cycloaddition reactions with various olefins, showcasing its reactivity and potential for further chemical modifications. These reactions are regioselective and mostly stereoselective, highlighting the compound's versatile chemical behavior (O. Tsuge et al., 1988).
科学的研究の応用
Potential as a CysLT1 Antagonist
One significant application of derivatives of (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol is in the field of leukotriene receptor antagonism. A study by Chen et al. (2016) identified a compound closely related to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol as a highly potent and selective CysLT1 antagonist. This compound demonstrated specific inhibitory properties against the CysLT1 receptor, suggesting potential applications in treating conditions like asthma or allergies where leukotriene receptors play a crucial role (Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F., 2016).
Antimicrobial Properties
Another application area is antimicrobial activity. Desai et al. (2012) synthesized novel Quinoline‐Thiazole Derivatives, including a derivative structurally similar to the compound . These derivatives demonstrated antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).
Antiproliferative Effects
In the field of oncology, compounds similar to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol have been studied for their antiproliferative effects. Chang et al. (2010) synthesized derivatives that showed significant inhibition of cancer cell growth, including in breast, lung, and CNS cancer cell lines. These findings suggest potential applications in cancer therapy (Chang, F.-S., Chen, W., Wang, C., Tzeng, C., & Chen, Y.-l., 2010).
Photolytic Degradation Study
Gandhi et al. (2016) conducted a study focusing on the photolytic degradation of montelukast, a drug substance, and identified a related impurity to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol. This research provides insights into the stability and degradation pathways of pharmaceutical compounds (Gandhi, H., Gollapalli, N. R., Lilakar, J. D., Jain, K., & Mohanty, S., 2016).
Synthesis and Characterization
The compound and its derivatives have been extensively studied in terms of synthesis and characterization. Researchers like Qia (2014) have developed improved procedures for synthesizing related compounds, focusing on cost reduction and yield improvement, vital for industrial-scale production (Qia, Y., 2014).
特性
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUINHIXKJYJX-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472531 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
CAS RN |
149968-10-5 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


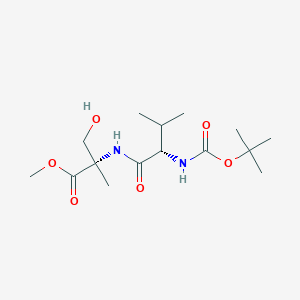
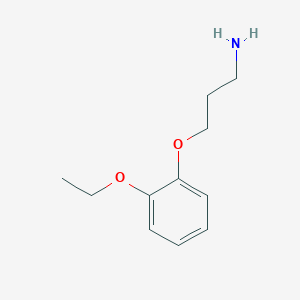
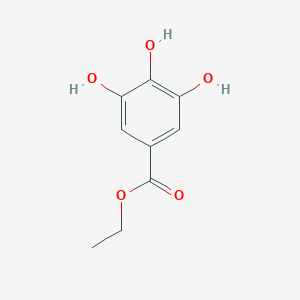
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
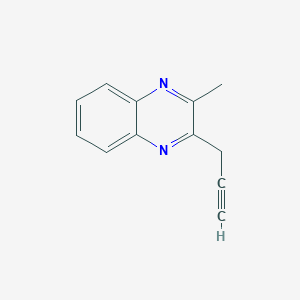
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
